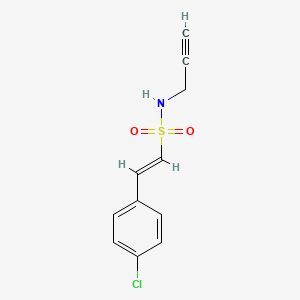
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPES is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide exerts its biological activity by inhibiting the activity of specific enzymes or proteins. For example, in cancer cells, this compound induces apoptosis by inhibiting the activity of Bcl-2, a protein that plays a crucial role in cell survival. In enzyme inhibition, this compound binds to the active site of carbonic anhydrase, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as inducing apoptosis, inhibiting angiogenesis, and inhibiting enzyme activity. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting Bcl-2 activity. Inhibiting angiogenesis prevents the growth and spread of cancer cells by inhibiting the formation of new blood vessels. In enzyme inhibition, this compound inhibits the activity of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in the body.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide has several advantages for lab experiments, such as its high purity, good yield, and well-studied mechanism of action. However, this compound also has some limitations, such as its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide, such as exploring its potential applications in drug discovery, material science, and enzyme inhibition. In drug discovery, this compound can be used as a building block for the synthesis of novel compounds with potential therapeutic applications. In material science, this compound can be used as a building block for the synthesis of novel polymers and materials with unique properties. In enzyme inhibition, this compound can be used as a lead compound for the development of novel enzyme inhibitors with potential therapeutic applications.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied extensively. This compound has several advantages for lab experiments, such as its high purity, good yield, and well-studied mechanism of action. However, this compound also has some limitations, such as its potential toxicity and limited solubility in water. There are several future directions for the study of this compound, such as exploring its potential applications in drug discovery, material science, and enzyme inhibition.
合成法
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide can be synthesized using different methods, such as the reaction of 4-chloroacetophenone with propargylamine followed by the addition of sulfuric acid, or the reaction of 4-chloroacetophenone with propargylamine followed by the addition of sodium bisulfite. These methods yield this compound in good yields and high purity.
科学的研究の応用
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide has been studied extensively for its potential applications in various fields, such as cancer research, enzyme inhibition, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In enzyme inhibition, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-prop-2-ynylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-8-13-16(14,15)9-7-10-3-5-11(12)6-4-10/h1,3-7,9,13H,8H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIQPIANCCQYCH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)

![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)
![1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)


![2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide](/img/structure/B7645626.png)